Difficidin
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Overview
Description
Difficidin is a highly unsaturated macrocyclic polyene antibiotic produced by certain strains of Bacillus amyloliquefaciens. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. This compound is characterized by its unique structure, which includes a 22-membered carbon skeleton with a phosphate group, a feature rarely found in secondary metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Difficidin is primarily produced through the fermentation of Bacillus amyloliquefaciens. The biosynthesis involves a complex polyketide synthase pathway, where the enzyme-catalyzed addition of an acrylyl initiator unit is followed by repetitive decarboxylative Claisen condensation with malonate units .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions to maximize yield. Factors such as dissolved oxygen tension, nutrient availability, and pH levels are critical. For instance, maintaining a dissolved oxygen tension of around 20% air saturation is essential for optimal this compound synthesis . Additionally, the fermentation process may involve periodic cycling of dissolved oxygen levels to simulate large-scale fermenter conditions .
Chemical Reactions Analysis
Types of Reactions: Difficidin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the unsaturated bonds within this compound, potentially altering its antibacterial activity.
Substitution: Substitution reactions involving the phosphate group can lead to the formation of analogues with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Phosphorylation reagents such as phosphorus oxychloride or phosphoric acid derivatives are used.
Major Products:
Scientific Research Applications
Difficidin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyketide biosynthesis and enzyme-catalyzed reactions.
Biology: Investigated for its role in microbial interactions and as a natural product with potential biotechnological applications.
Industry: Potential applications in agriculture as a biocontrol agent against plant pathogens.
Mechanism of Action
Difficidin exerts its antibacterial effects by disrupting bacterial cell membrane integrity. It binds to the bacterial membrane, aggregates within the membrane, and forms channels or pores, leading to cell lysis and death . The transcription factor Spo0A regulates this compound biosynthesis by binding to the promoter region of the dfn gene cluster, affecting the production of this compound .
Comparison with Similar Compounds
Oxydifficidin: An oxidized form of this compound with similar antibacterial properties but less stability under alkaline conditions.
Macrolactin: Another antibacterial compound produced by Bacillus species, known for its activity against plant pathogens.
Bacillaene: A polyketide antibiotic with a different structure but similar broad-spectrum antibacterial activity.
Uniqueness of this compound: this compound’s unique structure, including its 22-membered carbon skeleton and phosphate group, sets it apart from other polyketide antibiotics. Its broad-spectrum activity and effectiveness against multidrug-resistant bacteria highlight its potential as a valuable antibacterial agent .
Properties
CAS No. |
95152-88-8 |
---|---|
Molecular Formula |
C31H45O6P |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
[(4E,6E,12Z,14Z,16E)-7,19-dimethyl-2-[(3E)-3-methylhexa-3,5-dienyl]-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate |
InChI |
InChI=1S/C31H45O6P/c1-6-17-25(2)22-23-29-20-16-15-19-27(4)30(37-38(33,34)35)21-14-12-10-8-7-9-11-13-18-26(3)28(5)24-31(32)36-29/h6-11,13,15-17,19,26,29-30H,1,5,12,14,18,20-24H2,2-4H3,(H2,33,34,35)/b9-7-,10-8-,13-11+,16-15+,25-17+,27-19+ |
InChI Key |
ZUWUQYGHRURWCL-XUIVTPDHSA-N |
Isomeric SMILES |
CC1C/C=C/C=C\C=C/CCCC(/C(=C/C=C/CC(OC(=O)CC1=C)CC/C(=C/C=C)/C)/C)OP(=O)(O)O |
SMILES |
CC1CC=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O |
Canonical SMILES |
CC1CC=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O |
Synonyms |
difficidin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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